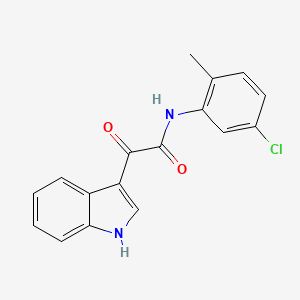
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxindole derivatives and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). In addition, it has been suggested that N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide may act as a dopamine receptor agonist, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, animal studies have shown that N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can improve motor function in Parkinson's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. In addition, this compound has shown promising results in animal models of Parkinson's disease. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One direction is to further investigate its potential use as an anti-cancer agent and explore its mechanism of action. Another direction is to study its potential use in the treatment of other neurological disorders, such as Alzheimer's disease. Furthermore, future studies can focus on optimizing the synthesis method to increase the yield of the compound and improve its solubility in water.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been synthesized using various methods, including the reaction of 5-chloro-2-methylaniline, isatin, and indole-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-methylaniline, isatin, and indole-3-carboxylic acid in the presence of a coupling agent. These methods have been optimized to increase the yield of the compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been studied for its potential use as an anti-depressant and anti-anxiety agent. Furthermore, N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-6-7-11(18)8-15(10)20-17(22)16(21)13-9-19-14-5-3-2-4-12(13)14/h2-9,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBQQRWLBPORDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2620009.png)
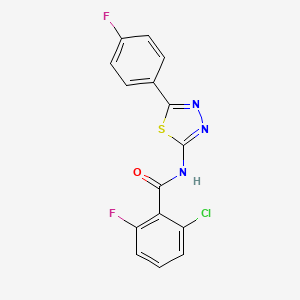
![3-benzyl-N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620013.png)
![8-fluoro-2-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620014.png)
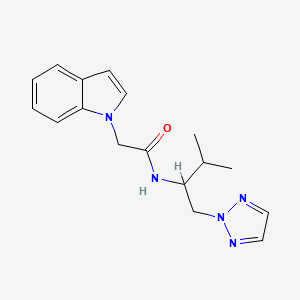

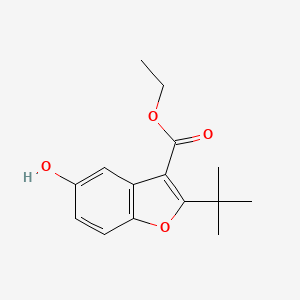

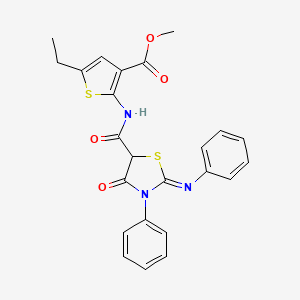
![5-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2620026.png)
![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)
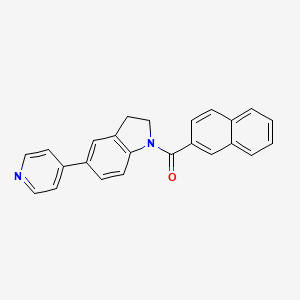
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2620030.png)